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For researchers and drug development professionals navigating the therapeutic landscape of

chronic hepatitis B (CHB), the decision to switch antiviral therapies is guided by the pursuit of

maintained or improved efficacy alongside a more favorable safety profile. This guide provides

a comprehensive comparison of real-world and clinical trial data on switching patients from

tenofovir disoproxil fumarate (TDF), a widely used first-line agent, to besifovir dipivoxil
maleate (BSV), a newer nucleotide analog. Long-term TDF therapy, while highly effective, is

associated with potential renal and bone density concerns, prompting the evaluation of

alternative agents like besifovir.[1][2][3]

Efficacy Outcomes: Maintaining Viral Suppression
Switching from TDF to besifovir has demonstrated non-inferior antiviral efficacy in maintaining

viral suppression in CHB patients.[4][5][6] A key phase 4 randomized trial in South Korea

evaluated patients with CHB who had been on TDF for at least 48 weeks and had HBV DNA

levels below 20 IU/mL.[4][5][6] After 48 weeks, 100% of patients who switched to besifovir

maintained this primary endpoint, compared to 98.5% of those who continued on TDF, thus

meeting the criteria for non-inferiority.[1][2][3][4]

Longer-term data from a phase 3 trial extension study, where patients were switched from TDF

to besifovir after an initial 48 weeks, showed that high rates of virological response were

maintained for up to 192 weeks.[7] Specifically, at 192 weeks, the virological response rates

were comparable between the group that started on besifovir and the group that switched from
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TDF to besifovir.[7] Importantly, no antiviral resistance to besifovir was observed in these

studies.[4][7]

Table 1: Virological and Biochemical Response Following Switch from TDF to Besifovir

Outcome Measure
Besifovir (BSV)
Group (Switched
from TDF)

Tenofovir
Disoproxil
Fumarate (TDF)
Group (Maintained)

Study Duration

Virologic Response

(HBV DNA <20 IU/mL)
100.0% 98.5% 48 Weeks[1][2][4]

Virological Response

(HBV DNA <69 IU/mL)

at 192 weeks (TDF-

BSV group)

93.06%

N/A (Comparison

group was BSV-BSV:

92.50%)

192 Weeks[7]

Alanine

Aminotransferase

(ALT) Normalization

Similar rates between

groups

Similar rates between

groups
192 Weeks[7]

HBeAg

Seroconversion

Similar rates between

groups

Similar rates between

groups
192 Weeks[7]

Safety Profile: Improvements in Renal and Bone
Health
A primary driver for considering a switch from TDF is its association with renal and bone-related

adverse effects.[1][2][3] Clinical data consistently show that switching to besifovir can lead to

improvements in these safety parameters.

Renal Safety
In a 48-week randomized trial, patients who switched to besifovir showed a slight improvement

in estimated glomerular filtration rate (eGFR), a key indicator of kidney function, whereas the

group that continued TDF experienced a slight decline.[1][5][6] The mean percentage change

in eGFR was notably better in the besifovir group.[5][6] Long-term data also supports the renal
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safety of besifovir, with renal function being well-preserved in patients who switched from TDF.

[7]

Bone Safety
Significant improvements in bone health have been observed after switching from TDF to

besifovir.[1][2][3] The 48-week trial demonstrated that the besifovir group had a significant

improvement in bone turnover biomarkers.[5][6] Furthermore, patients who switched to

besifovir showed an increase in both hip and spine bone mineral density (BMD).[1][2][3][5][6] In

the 192-week extension study, BMD initially worsened in the TDF group but recovered after

they were switched to besifovir.[7]

Table 2: Renal and Bone Safety Markers Following Switch from TDF to Besifovir

Safety Parameter
Besifovir (BSV)
Group (Switched
from TDF)

Tenofovir
Disoproxil
Fumarate (TDF)
Group (Maintained)

Study Duration

Mean % Change in

eGFR
+1.67% -1.24% 48 Weeks[1][5][6]

Hip Bone Mineral

Density
Increased Decreased 48 Weeks[5][6]

Spine Bone Mineral

Density
Increased Decreased 48 Weeks[5][6]

Experimental Protocols
The data presented is primarily derived from a randomized, open-label, active-controlled, non-

inferiority phase 4 clinical trial conducted at 22 tertiary hospitals in South Korea

(ClinicalTrials.gov Identifier: NCT04202536).[4][6]

Patient Population: The study enrolled 153 CHB patients who had been treated with TDF for

at least 48 weeks and had maintained a virologic response (HBV DNA <20 IU/mL).[4][5][6]

The median duration of prior TDF use was 4.14 years.[4][5][6]
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Randomization and Treatment: Patients were randomized in a 1:1 ratio to either switch to

besifovir (150 mg daily) or continue TDF (300 mg daily) for 48 weeks.[1][4]

Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HBV

DNA <20 IU/mL at week 48.[1][4]

Safety Assessments: Safety evaluations included monitoring of adverse events, and regular

assessments of renal function (e.g., eGFR) and bone mineral density (hip and spine).[4]

Another key source is a phase 3 trial (NCT01937806) and its 192-week extension study.[7][8]

In this trial, treatment-naïve patients were initially randomized to receive either besifovir or TDF.

After 48 weeks, those in the TDF group were switched to open-label besifovir, providing long-

term data on the effects of this switch.[7][8]

Visualizing the Data
To better understand the clinical trial design and the mechanism of action of these antiviral

agents, the following diagrams are provided.
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Caption: Workflow of a randomized trial comparing switching to besifovir versus continuing

TDF.
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Caption: Inhibition of HBV replication by nucleotide analogs like TDF and Besifovir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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